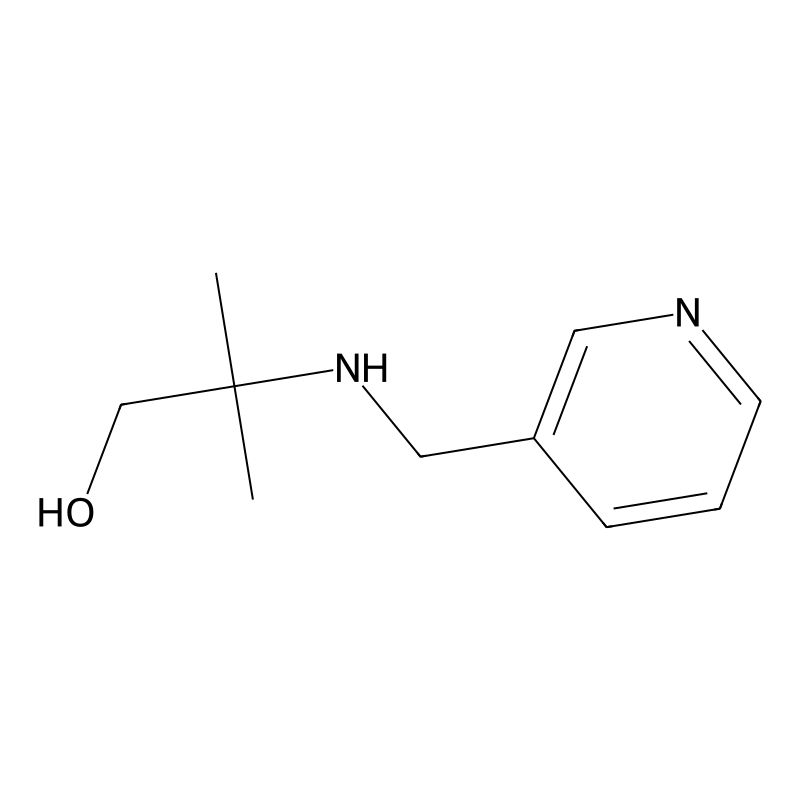2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol
Catalog No.
S1547019
CAS No.
893615-23-1
M.F
C10H16N2O
M. Wt
180.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
893615-23-1
Product Name
2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol
IUPAC Name
2-methyl-2-(pyridin-3-ylmethylamino)propan-1-ol
Molecular Formula
C10H16N2O
Molecular Weight
180.25 g/mol
InChI
InChI=1S/C10H16N2O/c1-10(2,8-13)12-7-9-4-3-5-11-6-9/h3-6,12-13H,7-8H2,1-2H3
InChI Key
ZYKZTDZNOFYWTF-UHFFFAOYSA-N
SMILES
CC(C)(CO)NCC1=CN=CC=C1
Canonical SMILES
CC(C)(CO)NCC1=CN=CC=C1
2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol, also known as MPP, is a chemical compound that has garnered much attention in the field of scientific research due to its diverse range of applications. This paper will provide a comprehensive overview of MPP, focusing on its definition, physical and chemical properties, synthesis and characterization, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions.
2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol (2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol) is a chemical compound that belongs to the family of beta-adrenoceptor agonists. 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol is also known as metaproterenol or meta-isoetharine, and is commonly used in the treatment of asthma and bronchospasm. 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol works by stimulating beta-2 adrenergic receptors in the lungs, which leads to relaxation of the airway muscles and increased airflow.
2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol is a white crystalline powder that is insoluble in water and slightly soluble in alcohol and ether. It has a melting point of approximately 146-153°C, and a molecular weight of 219.29 g/mol. The chemical formula for 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol is C12H19NO2.
2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol can be synthesized through a variety of methods, including reaction between 3-(2-methylpropylamino)pyridine and epichlorohydrin, or through demethylation of a precursor compound, 2-(3-methylpyridin-1-yl)ethanol. Characterization of 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol is typically performed through techniques such as nuclear magnetic resonance spectroscopy (NMR) or mass spectrometry.
2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol can be analyzed through a variety of methods, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and ultraviolet-visible (UV-Vis) spectrometry. These methods are commonly used in the pharmaceutical industry to ensure the purity and quality of 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol for use in drugs.
2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol has been extensively studied for its biological properties, particularly in the treatment of asthma and bronchospasm. It is known to stimulate beta-2 adrenergic receptors in the lungs, which leads to relaxation of the airway muscles and increased airflow. 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol has also been found to increase heart rate and cardiac output.
2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol has been found to be relatively safe in scientific experiments, with few toxicity concerns. However, some studies have reported adverse effects such as tremors, tachycardia, and palpitations at high doses.
2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol has a variety of applications in scientific experiments, particularly in the field of pharmacology. It is commonly used in the development of drugs for the treatment of asthma and bronchospasm, and has also been used in studies on the regulation of beta-adrenergic receptors.
Research on 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol is ongoing, with a focus on improving its efficacy and safety for use in drugs. Recent studies have also explored its potential applications in the treatment of other conditions, such as hypertension and chronic obstructive pulmonary disease (COPD).
2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol has potential implications in a variety of fields, particularly in the pharmaceutical industry. Its role in the treatment of asthma and bronchospasm suggests that it could be used to develop new drugs for these conditions. 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol may also have applications in the treatment of other conditions, such as hypertension and COPD.
Although 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol has shown promise in the treatment of asthma and bronchospasm, there are limitations to its use, including the potential for adverse effects at high doses. Future research should focus on improving 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol's efficacy and safety, as well as exploring its potential use in other conditions. Possible future directions for research on 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol may include:
1. Investigating the potential of 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol in the treatment of hypertension and COPD.
2. Developing new formulations of 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol that improve its efficacy and minimize adverse effects.
3. Exploring the use of 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol in combination with other drugs for the treatment of asthma and bronchospasm.
4. Evaluating the safety of 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol in long-term use and in combination with other drugs.
5. Investigating the role of 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol in the regulation of other receptors and cellular signaling pathways.
1. Investigating the potential of 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol in the treatment of hypertension and COPD.
2. Developing new formulations of 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol that improve its efficacy and minimize adverse effects.
3. Exploring the use of 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol in combination with other drugs for the treatment of asthma and bronchospasm.
4. Evaluating the safety of 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol in long-term use and in combination with other drugs.
5. Investigating the role of 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol in the regulation of other receptors and cellular signaling pathways.
In conclusion, 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol is a chemical compound that has proven to be a valuable tool in scientific research with promising applications in the treatment of asthma and bronchospasm. Its physical and chemical properties, synthesis and characterization, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions have been discussed in detail in this paper. With continued research, 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol may prove to be an important tool with diverse applications in various fields of research and industry.
XLogP3
0.3
Wikipedia
2-methyl-2-(pyridin-3-ylmethylamino)propan-1-ol
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








